Influenza virus-IN-3

Description

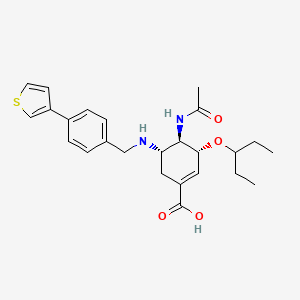

Structure

3D Structure

Properties

Molecular Formula |

C25H32N2O4S |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

(3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[(4-thiophen-3-ylphenyl)methylamino]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C25H32N2O4S/c1-4-21(5-2)31-23-13-20(25(29)30)12-22(24(23)27-16(3)28)26-14-17-6-8-18(9-7-17)19-10-11-32-15-19/h6-11,13,15,21-24,26H,4-5,12,14H2,1-3H3,(H,27,28)(H,29,30)/t22-,23+,24+/m0/s1 |

InChI Key |

QWDIRWYWZNIDPP-RBZQAINGSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Influenza Virus-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza virus-IN-3, also identified in scientific literature as "compound 9," is a potent and selective inhibitor of the influenza virus.[1] This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. The primary mode of action for this compound is the inhibition of the viral neuraminidase (NA) enzyme, a critical component in the influenza virus life cycle.[1] This inhibition prevents the release of progeny virions from infected host cells, thereby limiting the spread of the infection.

Core Mechanism of Action: Neuraminidase Inhibition

This compound functions as a neuraminidase inhibitor.[1] Neuraminidase is a glycoprotein enzyme present on the surface of the influenza virus. Its primary role is to cleave sialic acid residues from the host cell's surface glycoproteins and from newly formed viral particles.[2] This enzymatic activity is crucial for the final stage of the viral replication cycle, specifically the release of newly assembled virions from the infected cell. By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid, causing the progeny virions to remain tethered to the host cell surface. This aggregation prevents the infection of new host cells and thus curtails the propagation of the virus.[3]

Signaling Pathway and Viral Life Cycle Context

The mechanism of neuraminidase inhibition does not directly involve complex host cell signaling pathways but is a direct enzymatic inhibition. The following diagram illustrates the influenza virus life cycle and the point of intervention for neuraminidase inhibitors like this compound.

Caption: Influenza Virus Life Cycle and the Point of Neuraminidase Inhibition.

Quantitative Data

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound

| Influenza Strain | IC50 (µM) |

| H5N1 | 0.88 |

| H5N2 | 0.10 |

| H5N6 | 5.5 |

| H5N8 | 0.51 |

| IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1] |

Table 2: Neuraminidase Inhibitory Activity of this compound (as compound 9a)

| Neuraminidase Subtype | IC50 (nM) |

| H5N1 | 118.17 |

| H5N2 | 1442.6 |

| H5N6 | 34543.33 |

| H5N8 | 78.06 |

| H5N1 (H274Y mutant) | 10206 |

| N1 (H1N1pdm09) | 0.00048 |

| N2 (H3N2) | 0.01222 |

| Data for a closely related variant, compound 9a.[1] |

Table 3: Cytotoxicity of this compound

| Parameter | Value (µM) |

| CC50 | >200 |

| CC50 (50% cytotoxic concentration) is the concentration of a compound that results in the death of 50% of host cells.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of neuraminidase inhibitors. While the original research on this compound does not provide exhaustive step-by-step protocols, these represent standard and widely accepted procedures in the field.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay assesses the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]

Materials:

-

Influenza virus stock

-

This compound (or other test compounds)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanol and NaOH)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Virus Dilution: Dilute the influenza virus stock to a concentration that yields a linear fluorescent signal over the assay time.

-

Assay Setup: In a 96-well plate, add 50 µL of each compound dilution.

-

Virus Addition: Add 50 µL of the diluted virus to each well containing the compound and incubate at room temperature for 45 minutes.[4]

-

Substrate Addition: Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 1 hour.[4]

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.[4]

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Culture media (e.g., DMEM)

-

Overlay medium (e.g., containing Avicel or agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates and grow to 90-100% confluency.[6]

-

Virus Dilution: Prepare serial dilutions of the influenza virus.

-

Infection: Infect the MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.[1][7]

-

Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.[8]

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.

Cytotoxicity Assay (CCK-8 or MTT)

This assay evaluates the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

MDCK cells

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate.[9]

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[10]

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Antiviral Compound Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound like this compound.

Caption: Workflow for In Vitro Evaluation of Antiviral Compounds.

Conclusion

This compound is a potent neuraminidase inhibitor with significant in vitro activity against various influenza A strains. Its mechanism of action is well-defined, targeting a crucial step in the viral replication cycle. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential anti-influenza therapeutic.

References

- 1. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]

- 2. Influenza - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Influenza virus plaque assay [protocols.io]

- 8. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

Influenza Virus-IN-3: A Technical Overview of its Antiviral Spectrum Against Influenza A and B Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of Influenza virus-IN-3, a potent neuraminidase inhibitor. The document summarizes its efficacy against a range of influenza A and B virus strains, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Quantitative Antiviral Activity of this compound

This compound has demonstrated significant inhibitory activity against various influenza A and B strains. Its potency is summarized in the tables below, presenting 50% inhibitory concentrations (IC50) from neuraminidase inhibition assays and 50% effective concentrations (EC50) or IC50 from cell-based antiviral assays, along with its cytotoxicity profile (CC50).

Table 1: Neuraminidase Inhibitory Activity of this compound

| Virus Strain/Neuraminidase Subtype | IC50 (nM) |

| H5N1 | 118.17[1] |

| H5N2 | 1442.6[1] |

| H5N6 | 34543.33[1] |

| H5N8 | 78.06[1] |

| H5N1 (H274Y mutant) | 10206[1] |

| N1 (H1N1pdm09) | 0.00048[1] |

| N2 (H3N2) | 0.01222[1] |

Table 2: Cell-Based Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A/H5N1 | MDCK | Cytopathic Effect Reduction | 0.88[1][2] | >200[1][2] | >227 |

| Influenza A/H5N2 | MDCK | Cytopathic Effect Reduction | 0.10[1][2] | >200[1][2] | >2000 |

| Influenza A/H5N6 | MDCK | Cytopathic Effect Reduction | 5.5[1][2] | >200[1][2] | >36 |

| Influenza A/H5N8 | MDCK | Cytopathic Effect Reduction | 0.51[1][2] | >200[1][2] | >392 |

Note: The compound is referred to as "compound 9a" in the primary literature for neuraminidase inhibition data and "this compound" or "compound 9" for cell-based assay data.[1][2] The Selectivity Index (SI) is calculated as CC50/IC50.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antiviral and cytotoxic properties of this compound.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4][5] When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to the level of enzyme inhibition.[3][4][5]

Protocol:

-

Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer virus stock.[4]

-

Compound Dilution: this compound is serially diluted to a range of concentrations in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).[6]

-

Incubation: The diluted compound is incubated with a standardized amount of influenza virus neuraminidase at room temperature for 45 minutes in a 96-well plate.[3]

-

Substrate Addition: A working solution of MUNANA (e.g., 300 µM) is added to each well to initiate the enzymatic reaction.[3] The plate is then incubated at 37°C for 1 hour.[3]

-

Reaction Termination and Fluorescence Reading: The reaction is stopped by adding a stop solution (e.g., ethanol and NaOH mixture).[3] The fluorescence is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[3]

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to protect cells from the virus-induced cytopathic effect.[7]

Principle: Viral infection of susceptible cell lines, such as MDCK cells, leads to morphological changes and cell death, known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate the CPE. The cell viability can be quantified using various methods, such as staining with crystal violet or using luminescence-based assays that measure ATP levels.[7][8][9]

Protocol:

-

Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.[7]

-

Compound Addition and Virus Infection: The cell culture medium is replaced with a medium containing serial dilutions of this compound. The cells are then infected with a known titer of the influenza virus.[8]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in control wells (typically 48-72 hours).[7]

-

Quantification of Cell Viability:

-

Crystal Violet Staining: The cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. Higher absorbance indicates more viable cells.[7][8]

-

Luminescence-Based Assay: A reagent that lyses the cells and measures ATP content is added. The resulting luminescence, proportional to the number of viable cells, is read on a luminometer.[9]

-

-

Data Analysis: The 50% effective concentration (EC50) or IC50 is determined by plotting the percentage of cell protection against the logarithm of the compound concentration.[8]

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.

Principle: The cytotoxicity assay is identical to the CPE reduction assay but is performed on uninfected cells. This allows for the determination of the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Protocol: The protocol is the same as for the CPE reduction assay, but without the addition of the virus.

Visualizations: Mechanism of Action and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.

Caption: Mechanism of action of this compound.

Caption: Workflow for the neuraminidase inhibition assay.

Caption: Workflow for the cytopathic effect (CPE) reduction assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Influenza Virus Neuraminidase Inhibitors

Disclaimer: Initial searches for a specific molecule designated "Influenza virus-IN-3" did not yield conclusive results, suggesting this may not be a standardized or publicly documented name. This guide will therefore focus on a well-characterized and clinically significant class of influenza inhibitors: neuraminidase inhibitors , using Oseltamivir as a primary example to provide the requested in-depth technical information.

Influenza viruses are enveloped RNA viruses responsible for significant seasonal epidemics and occasional pandemics. Their surfaces are decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, making it a prime target for antiviral drug development. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the enzymatic activity of NA, thereby preventing the spread of the virus.

Core Principles of Neuraminidase Inhibition

The influenza virus life cycle involves several stages, including attachment, entry, replication, assembly, and release. The final step, viral budding and release, is mediated by the neuraminidase enzyme, which cleaves sialic acid residues from the host cell surface, freeing the progeny virions to infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, and bind with high affinity to the enzyme's active site, thus blocking its function.

I. Quantitative Data: Binding Affinity and Kinetics of Oseltamivir Carboxylate

Oseltamivir is a prodrug that is converted in vivo to its active form, oseltamivir carboxylate. The following tables summarize the binding affinity and inhibitory activity of oseltamivir carboxylate against various influenza virus neuraminidase subtypes.

Table 1: Inhibitory Activity (IC50) of Oseltamivir Carboxylate against Influenza Neuraminidase

| Influenza Virus Type/Subtype | Neuraminidase (NA) Type | IC50 (nM) | Experimental Method |

| Influenza A/H1N1 | N1 | 0.92 - 1.34 | Fluorometric Neuraminidase Inhibition Assay |

| Influenza A/H3N2 | N2 | 0.67 | Fluorometric Neuraminidase Inhibition Assay[1] |

| Influenza A/H1N2 | N2 | 0.9 | Fluorometric Neuraminidase Inhibition Assay[1] |

| Influenza B | B | 13 | Fluorometric Neuraminidase Inhibition Assay[1] |

| Influenza A (H1N1)pdm09 (Wild-Type) | N1 | 7.7 | Surface Plasmon Resonance (SPR) Inhibition Assay |

| Influenza A (H1N1)pdm09 (H274Y Mutant) | N1 | 256 - 349.43 | Surface Plasmon Resonance (SPR) Inhibition Assay |

| Influenza A (unspecified subtype) | N1 | 0.51 | Chemiluminescent Neuraminidase Inhibition Assay |

| Influenza B (Victoria lineage) | B | 0.19 | Chemiluminescent Neuraminidase Inhibition Assay |

| Avian Influenza A (Duck isolate) | N1 | 0.70 | Chemiluminescent Neuraminidase Inhibition Assay |

Table 2: Thermodynamic and Kinetic Parameters of Oseltamivir Carboxylate Binding to Influenza A (H1N1)pdm09 Neuraminidase

| Neuraminidase Variant | Kd (nM) | ΔG (kcal/mol) | Experimental Method |

| Wild-Type | Not explicitly stated, but binding is high affinity | -12.0 to -15.2 | Isothermal Titration Calorimetry (ITC) |

| I223V Mutant | Mild decrease in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |

| S247N Mutant | Moderate reduction in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |

| H275Y Mutant | Significant reduction in affinity compared to wild-type | Not specified | Isothermal Titration Calorimetry (ITC) |

II. Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This is a widely used method to determine the half-maximal inhibitory concentration (IC50) of neuraminidase inhibitors.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The presence of a neuraminidase inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.

-

MUNANA Substrate: A stock solution is prepared and diluted in assay buffer to the desired working concentration.

-

Oseltamivir Carboxylate: A stock solution is prepared and serially diluted to create a range of concentrations.

-

Influenza Virus Sample: The virus stock is diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of the diluted influenza virus to each well.

-

Add the serially diluted oseltamivir carboxylate to the wells. Include control wells with no inhibitor.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (ligand) is immobilized on the chip surface, and the other molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.

Protocol:

-

Immobilization of Neuraminidase:

-

A sensor chip (e.g., CM5) is activated.

-

Recombinant influenza neuraminidase is immobilized onto the chip surface via amine coupling.

-

The remaining active sites on the chip are deactivated.

-

-

Binding Analysis:

-

A solution of oseltamivir carboxylate at various concentrations is injected over the sensor surface.

-

The association of oseltamivir to the immobilized neuraminidase is monitored in real-time.

-

After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the complex.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (e.g., oseltamivir carboxylate) is titrated into a solution of the macromolecule (e.g., neuraminidase) in a sample cell. The heat released or absorbed upon binding is measured.

Protocol:

-

Sample Preparation:

-

Purified recombinant neuraminidase is placed in the sample cell of the calorimeter.

-

Oseltamivir carboxylate is loaded into the injection syringe.

-

Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

Small aliquots of the oseltamivir carboxylate solution are injected into the neuraminidase solution at regular intervals.

-

The heat change for each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

III. Mandatory Visualizations

Caption: Influenza Virus Life Cycle and the Action of Neuraminidase Inhibitors.

Caption: Mechanism of Action of Neuraminidase Inhibitors.

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).

References

In Vitro Efficacy of Influenza Virus-IN-3 Against H1N1 and H3N2 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Influenza Virus-IN-3, a potent neuraminidase inhibitor, against the prevalent influenza A subtypes, H1N1 and H3N2. This document details the quantitative inhibitory activity, outlines a representative experimental protocol for assessing its efficacy, and visualizes the underlying mechanism of action and experimental workflow.

Core Efficacy Data

This compound demonstrates significant inhibitory activity against the neuraminidase (NA) of both H1N1 and H3N2 influenza A virus subtypes. The in vitro efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the neuraminidase enzymatic activity by 50%.

Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound

| Virus Subtype | Target | IC50 (nM) |

| H1N1 (pdm09) | N1 Neuraminidase | 0.00048 |

| H3N2 | N2 Neuraminidase | 0.01222 |

Mechanism of Action: Neuraminidase Inhibition

This compound functions as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme located on the surface of the influenza virus. Its primary role is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed progeny virions from infected cells. By inhibiting neuraminidase, this compound prevents the release of new viruses, thereby halting the spread of infection to other cells.

Unveiling Influenza Virus-IN-3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza continues to pose a significant global health threat, necessitating the ongoing development of novel antiviral therapeutics. Influenza Virus-IN-3 has emerged as a potent and selective inhibitor of the influenza virus, demonstrating significant activity against multiple strains. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Discovery and Mechanism of Action

This compound, also referred to as compound 21h in scientific literature, was developed through a structure-based optimization of oseltamivir derivatives. The core concept behind its design was to enhance its binding affinity and inhibitory activity against the viral neuraminidase (NA) enzyme, a critical protein for the release and spread of progeny virions from infected cells. By targeting the NA enzyme, this compound effectively halts the viral replication cycle. Its mechanism of action is the specific inhibition of the neuraminidase enzyme of the influenza virus[1][2].

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity against a range of influenza A virus subtypes, including avian strains with pandemic potential. The quantitative data for its biological activity are summarized in the tables below.

Table 1: In Vitro Neuraminidase Inhibitory Activity of this compound

| Influenza A Subtype | IC₅₀ (µM) |

| H5N1 | 0.88[1] |

| H5N2 | 0.10[1] |

| H5N6 | 5.5[1] |

| H5N8 | 0.51[1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC₅₀ (µM) |

| MDCK (Madin-Darby Canine Kidney) | >200[1] |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme is outlined below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Neuraminidase Inhibition Assay

A fluorometric assay is employed to determine the neuraminidase inhibitory activity of the synthesized compounds.

Workflow:

Caption: Workflow for the Neuraminidase Inhibition Assay.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Enzyme Reaction: In a 96-well plate, add the diluted compound solutions, followed by the influenza neuraminidase enzyme. Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.

-

Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: Stop the reaction by adding a stop solution. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Madin-Darby Canine Kidney (MDCK) cells.

Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound represents a promising lead compound in the development of new anti-influenza therapies. Its potent and selective inhibition of the viral neuraminidase, coupled with a favorable cytotoxicity profile, warrants further investigation and optimization. The synthetic pathway and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their efforts to combat influenza virus infections.

References

Technical Guide: Inhibition of Influenza Neuraminidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health threat, driving the need for effective antiviral therapeutics. The influenza virus neuraminidase (NA), a major surface glycoprotein, is a crucial enzyme for viral replication and propagation.[1][2] NA facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular glycoconjugates, thereby preventing viral self-aggregation and promoting spread.[1][3] Its pivotal role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development.[1][4] This guide provides a technical overview of the methodologies used to characterize the inhibition of influenza neuraminidase, using a hypothetical inhibitor, "Influenza virus-IN-3," as a case study.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid. By binding to the active site of the neuraminidase with high affinity, these inhibitors block its enzymatic activity.[3] This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the host cell surface and limiting the spread of infection.[3][4] The active sites of neuraminidase are highly conserved across different influenza A and B strains, making inhibitors that target this site broadly effective.

Caption: Mechanism of Neuraminidase Inhibition.

Quantitative Analysis of Neuraminidase Inhibition

The potency of a neuraminidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. Lower IC50 values indicate greater potency. The following table presents hypothetical data for "this compound" against various influenza strains, alongside data for the known inhibitor Oseltamivir for comparison.

| Influenza Strain | Inhibitor | IC50 (nM) | Assay Type |

| A/H1N1pdm09 | This compound | [Insert Value] | Fluorescence-based |

| A/H1N1pdm09 | Oseltamivir | [Insert Value] | Fluorescence-based |

| A/H3N2 | This compound | [Insert Value] | Fluorescence-based |

| A/H3N2 | Oseltamivir | [Insert Value] | Fluorescence-based |

| Influenza B | This compound | [Insert Value] | Fluorescence-based |

| Influenza B | Oseltamivir | [Insert Value] | Fluorescence-based |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[5] It utilizes a fluorogenic substrate, 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

-

Test compound (e.g., this compound)

-

Reference inhibitor (e.g., Oseltamivir carboxylate)

-

Influenza virus stocks

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test and reference inhibitors in assay buffer. Dilute the virus stock to a predetermined optimal concentration. Prepare the MUNANA substrate solution.

-

Assay Setup: In a 96-well plate, add the diluted inhibitors. Then, add the diluted virus to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).

-

Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: Add the MUNANA substrate to all wells.

-

Enzymatic Reaction: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6]

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Fluorescence-Based NA Inhibition Assay Workflow.

Enzyme-Linked Lectin Assay (ELLA)

The ELLA is another common method for measuring neuraminidase inhibition.[7] In this assay, fetuin, a glycoprotein rich in sialic acid, is coated onto a microplate. Neuraminidase activity removes sialic acid, exposing galactose residues. A horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds specifically to galactose, is then added, followed by a chromogenic substrate to produce a colorimetric signal proportional to NA activity.

Materials:

-

Test compound (e.g., this compound)

-

Reference inhibitor

-

Influenza virus stocks

-

Fetuin-coated 96-well plates

-

PNA-HRP conjugate

-

Chromogenic substrate (e.g., TMB)

-

Wash buffer (e.g., PBS-T)

-

Spectrophotometer

Procedure:

-

Preparation: Prepare serial dilutions of the test and reference inhibitors. Dilute the virus stock.

-

Assay Setup: Add the diluted inhibitors and virus to the fetuin-coated plate.

-

Incubation: Incubate the plate to allow for the enzymatic reaction.

-

Washing: Wash the plate to remove the virus and inhibitors.

-

PNA-HRP Addition: Add the PNA-HRP conjugate to the wells and incubate.

-

Washing: Wash the plate to remove unbound PNA-HRP.

-

Substrate Addition: Add the chromogenic substrate and incubate for color development.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The systematic evaluation of neuraminidase inhibitors is fundamental to the development of new anti-influenza drugs. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory activity of novel compounds such as "this compound". By employing standardized assays and quantitative data analysis, researchers can effectively assess the potential of new drug candidates and contribute to the arsenal of antiviral therapies against influenza.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Potential for Broad-Spectrum Influenza Inhibition by Novel Neuraminidase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of two promising influenza neuraminidase inhibitors, referred to in commercial databases as "Influenza virus-IN-3". Our investigation reveals this designation ambiguously refers to at least two distinct molecular entities with significant therapeutic potential. This document clarifies their identities based on the primary scientific literature, presenting their inhibitory activities, experimental protocols, and mechanisms of action to support further research and development in the fight against influenza. The two compounds, derivatives of oseltamivir, are designated herein by their original research compound numbers: Compound 9a and Compound 23d .

Executive Summary

Influenza remains a significant global health threat, necessitating the development of new antiviral agents that can overcome the limitations of existing drugs, particularly the emergence of resistance. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a validated and crucial target for antiviral therapy. This guide details the preclinical data for two novel NA inhibitors, Compound 9a and Compound 23d, which have demonstrated potent and broad-spectrum activity against various influenza A virus subtypes.

Compound 9a , described by Ai et al., is a "dual-site" binding oseltamivir derivative designed to interact with both the active site and the 150-cavity of the neuraminidase enzyme.[1] Compound 23d , reported by Ju et al., is a C5-NH2 modified oseltamivir derivative, also targeting the 150-cavity, which has shown exceptional potency in nanomolar ranges against Group-1 neuraminidases.[2][3] Both compounds represent promising scaffolds for the development of next-generation influenza therapeutics.

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of Compound 9a and Compound 23d against various influenza virus neuraminidases and their antiviral activity in cell culture.

Table 1: Neuraminidase Inhibitory Activity of Compound 9a

| Influenza Virus Subtype | Neuraminidase Target | IC50 (nM)[1] |

| H5N1 | N1 | 118.17 |

| H5N2 | N2 | 1442.6 |

| H5N6 | N6 | 34543.33 |

| H5N8 | N8 | 78.06 |

| H5N1 (H274Y mutant) | N1 | 10206 |

| H1N1pdm09 | N1 | 0.00048 |

| H3N2 | N2 | 0.01222 |

Data sourced from Ai W, et al. Eur J Med Chem. 2020.[1]

Table 2: Neuraminidase Inhibitory and Antiviral Activity of Compound 23d

| Assay Type | Virus Strain/NA Target | IC50 / EC50 (nM) | Oseltamivir Carboxylate (OSC) IC50 / EC50 (nM) |

| NA Inhibition | H1N1 (A/WSN/33) | 0.73[2] | 11.60[2] |

| H5N1 (A/Anhui/1/2005) | 0.26[2] | 13.71[2] | |

| H5N8 (A/environment/Korea/W557/2016) | 0.63[2] | 9.92[2] | |

| Antiviral Activity | H1N1 (A/WSN/33) | 1.87 | 3.25 |

| H5N1 (A/Anhui/1/2005) | 1.15 | 10.87 | |

| H5N8 (A/environment/Korea/W557/2016) | 3.52 | 12.33 |

Data sourced from Ju H, et al. J Med Chem. 2021.[2][3]

Table 3: Cytotoxicity Profile

| Compound | Cell Line | CC50 (µM) |

| Compound 9a | Chicken Embryo Fibroblast | > 200[1] |

| Compound 23d | Madin-Darby Canine Kidney (MDCK) | > 100 |

Mechanism of Action: Neuraminidase Inhibition

Both Compound 9a and Compound 23d are derivatives of the neuraminidase inhibitor oseltamivir and function by competitively inhibiting the active site of the influenza neuraminidase enzyme. This inhibition prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.

The enhanced potency of these compounds is attributed to their novel chemical moieties that extend into and interact with the "150-cavity," a region adjacent to the enzyme's active site. This dual-site binding creates additional favorable interactions, leading to a stronger and potentially more durable inhibition of the enzyme.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the evaluation of Compound 9a and Compound 23d.

Neuraminidase Inhibition Assay

The inhibitory activity of the compounds against influenza neuraminidase was determined using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Protocol:

-

Recombinant neuraminidase enzyme from various influenza subtypes is diluted in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

-

The test compound is serially diluted to various concentrations.

-

The enzyme solution is pre-incubated with the test compound for a specified time (e.g., 30 minutes) at 37°C.

-

The MUNANA substrate is added to the mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

-

The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by non-linear regression analysis.

Antiviral Activity Assay (CPE Reduction Assay)

The antiviral efficacy of the compounds in a cell-based model was quantified by their ability to protect Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effect (CPE) induced by influenza virus infection.

Protocol:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed, and a virus suspension (e.g., at 100 TCID50) is added.

-

Simultaneously, serial dilutions of the test compound are added to the wells.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe CPE (e.g., 48-72 hours).

-

After incubation, the cell viability is assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

The absorbance is read on a microplate reader.

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.

Cytotoxicity Assay

The potential toxicity of the compounds to host cells is evaluated to determine the therapeutic index.

Protocol:

-

MDCK cells (or other relevant cell lines like chicken embryo fibroblasts) are seeded in 96-well plates.

-

After the cells reach confluence, they are treated with serial dilutions of the test compound.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Cell viability is measured using a CCK-8 or MTT assay.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

In Vivo Efficacy (Compound 23d)

Compound 23d was further evaluated for its antiviral efficacy in embryonated chicken egg and murine models of influenza infection.[2][3]

-

Embryonated Egg Model: Compound 23d demonstrated potent antiviral activity in this model, indicating its ability to inhibit viral replication in a living system.[2][3]

-

Mouse Model: In mice lethally infected with influenza virus, treatment with Compound 23d resulted in a significant reduction in viral titers in the lungs and improved survival rates compared to untreated controls.[2][3] These findings underscore its potential as a therapeutic agent.

Host Signaling Pathways in Influenza Infection

While Compound 9a and 23d are direct-acting antivirals targeting a viral enzyme, it is important for the drug development professional to understand the host's innate immune response to influenza infection. The host cell recognizes viral components through Pattern Recognition Receptors (PRRs), such as RIG-I, which triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This response is crucial for controlling the infection but can also contribute to pathology if dysregulated. The diagram below illustrates a simplified overview of the RIG-I signaling pathway.

Conclusion and Future Directions

Compound 9a and Compound 23d are potent, broad-spectrum inhibitors of influenza neuraminidase that show significant promise as leads for new anti-influenza drugs. Their unique interactions with the 150-cavity of the enzyme provide a basis for overcoming resistance to older neuraminidase inhibitors. The favorable in vitro and in vivo data for Compound 23d, in particular, make it a strong candidate for further preclinical and clinical development. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as efficacy testing against a wider panel of clinical influenza isolates, including those with reduced susceptibility to current antiviral agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Influenza Virus Inhibitor-3 (IN-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses are a significant cause of respiratory illness, leading to seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of the virus and the emergence of drug-resistant strains necessitate the development of new antiviral therapeutics.[1][2][3] This document provides a detailed protocol for the in vitro evaluation of a novel anti-influenza compound, designated "Influenza virus-IN-3" (IN-3). The described assays are designed to determine the cytotoxicity, antiviral efficacy, and potential mechanism of action of IN-3 against influenza A virus.

The protocol outlines standard virological assays, including the determination of the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). These values are crucial for calculating the selectivity index (SI), a key indicator of a compound's therapeutic potential. Furthermore, a time-of-addition assay is described to elucidate the specific stage of the influenza virus life cycle that IN-3 targets.

Key Experimental Protocols

Cell and Virus Culture

Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for the propagation of influenza virus and are used in these assays.

-

Cell Culture: MDCK cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation: Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay.[4]

Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxicity of IN-3 on MDCK cells must be determined. This is commonly performed using a Cell Counting Kit-8 (CCK-8) or MTT assay.

Protocol:

-

Seed MDCK cells (1 × 10^5 cells/well) into a 96-well plate and incubate overnight.[5]

-

The following day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of IN-3.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]

-

After incubation, remove the medium and add 100 µL of medium containing 10% WST-8 reagent to each well.[5]

-

Incubate for 30 minutes at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Antiviral Activity Assays

a. Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of virus-induced plaques.

Protocol:

-

Seed MDCK cells (6 × 10^5 cells/well) in 12-well plates and grow to confluence.[5]

-

Infect the cell monolayers with influenza virus (approximately 70 plaque-forming units (PFU)/well) for 1 hour at 37°C.[6]

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing various concentrations of IN-3 and TPCK-treated trypsin (2 µg/mL).[6]

-

Incubate for 2-3 days at 37°C until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with a 0.005% amido black or crystal violet solution.[6]

-

Count the number of plaques, and calculate the 50% effective concentration (EC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.[6]

b. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

-

Seed MDCK cells in a 96-well plate.

-

Infect the cells with 100 TCID50 of influenza virus for 2 hours.[5]

-

Remove the inoculum and add fresh medium containing serial dilutions of IN-3 and TPCK-treated trypsin.[5]

-

Incubate for 48 hours and then observe the cells for CPE under a light microscope.[5]

-

Cell viability can be quantified using the CCK-8 assay as described for the cytotoxicity assay.[5]

-

The EC50 is the concentration of IN-3 that inhibits CPE by 50%.

Time-of-Addition Assay

This experiment helps to identify the stage of the viral life cycle targeted by IN-3.

Protocol:

-

Seed MDCK cells in 12-well plates and grow to confluence.

-

Synchronize infection by pre-chilling the plates and virus at 4°C for 30 minutes, followed by a 1-hour incubation with the virus at 4°C to allow attachment.

-

Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium to initiate infection (this is time zero).

-

Add IN-3 at its 10x EC50 concentration at different time intervals relative to infection (e.g., -2 to 0 hours, 0 to 2 hours, 2 to 4 hours, etc.).[5]

-

At 24 hours post-infection, collect the supernatant and determine the virus yield by TCID50 assay.

-

The time point at which the addition of IN-3 no longer reduces the virus yield indicates the latest stage of the viral life cycle that is inhibited.

Data Presentation

| Parameter | Value | Description |

| CC50 | TBD | The concentration of IN-3 that causes a 50% reduction in cell viability. |

| EC50 | TBD | The concentration of IN-3 that inhibits viral replication by 50%. |

| SI | CC50/EC50 | The selectivity index, a measure of the compound's therapeutic window. |

Visualizations

References

- 1. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Influenza Virus Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses are a significant cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics.[1] Robust and reproducible cell culture models are essential for studying influenza virus biology, pathogenesis, and for the development of vaccines and antiviral therapeutics. This document provides detailed application notes and protocols for utilizing various cell culture models in influenza research. While the specific term "Influenza virus-IN-3" does not correspond to a recognized strain or cell line in publicly available literature, the principles and methods described herein are broadly applicable to a wide range of influenza A and B virus strains.

Commonly used cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to a wide range of influenza strains, and human lung adenocarcinoma (A549) cells, which provide a human-derived model system.[2][3] Three-dimensional (3D) cell culture models are also emerging as more physiologically relevant systems for studying virus-host interactions.[2]

Key Applications

-

Virus Propagation and Quantification: Growing stocks of influenza virus and accurately determining the concentration of infectious particles.

-

Antiviral Drug Screening and Susceptibility Testing: Evaluating the efficacy of antiviral compounds against different influenza strains.

-

Investigating Viral Pathogenesis: Studying the mechanisms by which influenza virus infects host cells and causes disease.

-

Vaccine Development: Assessing the immunogenicity and efficacy of candidate vaccines.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to influenza virus infection in commonly used cell culture models.

Table 1: Influenza A Virus Titers in Different Cell Lines

| Virus Strain | Cell Line | Multiplicity of Infection (MOI) | Time Post-Infection (hours) | Peak Viral Titer (log10 PFU/mL or TCID50/mL) | Reference |

| A/WSN/1933 (H1N1) | A549 | 0.1 | 24 | ~7.0 (PFU/mL) | [4] |

| A/New Caledonia/20/99 (H1N1) | MDCK | 0.1 | Not Specified | 8.5 - 8.6 (FFU/mL) | [2] |

| A/Wisconsin/67/05 (H3N2) | MDCK | 0.1 | Not Specified | 7.5 - 7.9 (FFU/mL) | [2] |

| A/Victoria/3/75 (H3N2) | Calu-3 | Not Specified | Not Specified | 4.57 (TCID50/mL) | [5] |

| A/Darwin/9/2021 (H3N2) | Calu-3 | Not Specified | Not Specified | 4.2 (TCID50/mL) | [5] |

| B/Austria/1359417/2021 | Calu-3 | Not Specified | Not Specified | 5.85 (TCID50/mL) | [5] |

| A/Victoria/3/75 (H3N2) | A549 | Not Specified | Not Specified | 4.45 (TCID50/mL) | [5] |

| A/Darwin/9/2021 (H3N2) | A549 | Not Specified | Not Specified | 2.95 (TCID50/mL) | [5] |

| B/Austria/1359417/2021 | A549 | Not Specified | Not Specified | 4.87 (TCID50/mL) | [5] |

Table 2: Antiviral 50% Effective Concentration (EC50) Data

| Antiviral Agent | Virus Strain | Cell Line | Assay Type | EC50 Value | Reference |

| Oseltamivir | Seasonal H1N1 (2023) | Not Specified | Cell Viability | <100 µM to >800 µM | [6] |

| Oseltamivir Carboxylate | A/NWS/33 (H1N1) | MDCK | Neuraminidase Inhibition | 0.51 nM | [7] |

| Oseltamivir Carboxylate | A/Victoria/3/75 (H3N2) | MDCK | Neuraminidase Inhibition | 0.19 nM | [7] |

| Oseltamivir Carboxylate | A/Duck/MN/1525/81 (H5N1) | MDCK | Neuraminidase Inhibition | 0.70 nM | [7] |

| Oseltamivir Carboxylate | Oseltamivir-sensitive H1N1 | MDCK | CPE Inhibition | 0.030 µM | [8] |

| Zanamivir | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | 0.24 - 0.36 µM | [8] |

| Peramivir | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | ~8 µM | [8] |

| Ribavirin | Oseltamivir-resistant H1N1 (H275Y) | MDCK | CPE Inhibition | 25 - 33 µM | [8] |

II. Experimental Protocols

A. Virus Quantification Assays

1. Plaque Assay

The plaque assay is a standard method for determining the titer of infectious virus particles, measured in plaque-forming units per milliliter (PFU/mL).[9] Each plaque originates from a single infectious virus particle.[10]

Materials:

-

Confluent monolayer of MDCK cells in 6-well or 12-well plates

-

Virus stock

-

Serum-free medium (e.g., DMEM)

-

TPCK-treated trypsin

-

Overlay medium (e.g., containing agarose or Avicel)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.[9][10]

-

Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

-

Wash the cell monolayer twice with PBS.[11]

-

Inoculate each well with 100-200 µL of a virus dilution.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.[11]

-

Aspirate the inoculum and wash the cells once with PBS.[11]

-

Add 2-3 mL of overlay medium containing TPCK-treated trypsin to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.[11]

-

Fix the cells with a solution such as 10% formaldehyde for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.[11]

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in wells with 10-100 plaques to calculate the viral titer (PFU/mL).

2. Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay determines the virus dilution that infects 50% of the cell cultures.[12]

Materials:

-

Confluent monolayer of MDCK or A549 cells in a 96-well plate

-

Virus stock

-

Serum-free medium

-

TPCK-treated trypsin

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.[12]

-

Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[12]

-

Inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each virus dilution.[13]

-

Include a set of wells with medium only as a negative control.

-

Incubate the plate at 37°C for 3-5 days.[14]

-

Observe the cells daily for the presence of cytopathic effect (CPE).

-

After the incubation period, score each well as positive or negative for CPE.

-

Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[15]

3. Hemagglutination (HA) Assay

The HA assay is used to quantify the relative amount of virus particles by their ability to agglutinate red blood cells (RBCs).[16]

Materials:

-

Virus-containing sample (e.g., cell culture supernatant)

-

PBS

-

0.5% suspension of chicken or turkey red blood cells (RBCs)

-

V-bottom 96-well plate

Protocol:

-

Add 50 µL of PBS to all wells of a V-bottom 96-well plate except for the first well in each row.[17]

-

Add 100 µL of the virus sample to the first well of a row.[17]

-

Perform 2-fold serial dilutions by transferring 50 µL from one well to the next down the row.[17]

-

Add 50 µL of the 0.5% RBC suspension to each well.[17]

-

Gently mix the plate and incubate at room temperature for 30-60 minutes.[17]

-

Read the results:

-

Positive (agglutination): A diffuse lattice of RBCs covering the bottom of the well.

-

Negative (no agglutination): A tight button of RBCs at the bottom of the well.[16]

-

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

B. Antiviral Susceptibility Testing

This protocol determines the concentration of an antiviral drug required to inhibit influenza virus replication in cell culture.

Materials:

-

Confluent monolayer of MDCK cells in a 96-well plate

-

Influenza virus stock

-

Antiviral compound

-

Serum-free medium with TPCK-treated trypsin

-

Cell viability assay reagent (e.g., Neutral Red)

Protocol:

-

Prepare serial dilutions of the antiviral compound in serum-free medium.

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with the diluted antiviral compound for a specified time.

-

Infect the cells with a known amount of influenza virus (e.g., MOI of 0.01).

-

Incubate the plate at 37°C for 48-72 hours.

-

Assess virus-induced CPE or cell viability using a suitable assay (e.g., Neutral Red uptake).[8]

-

Determine the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.[6]

-

In parallel, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to assess its toxicity.[8]

-

Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.[8]

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways in Influenza Virus Infection

Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication and evade the host immune response.[1] Key pathways include the PI3K/Akt, MAPK, and NF-κB pathways.[1]

1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is often activated by influenza virus to promote cell survival and enhance viral replication.[18][19]

Caption: Influenza virus activation of the PI3K/Akt pathway.

2. MAPK Signaling Pathway

The MAPK pathway is involved in regulating various cellular processes, and its activation during influenza infection can influence viral gene expression and replication.[20][21]

Caption: Influenza virus-induced MAPK/ERK signaling cascade.

3. NF-κB Signaling Pathway

The NF-κB pathway plays a complex role in influenza infection, contributing to both the host antiviral response and, in some cases, being exploited by the virus for its own replication.[22][23]

References

- 1. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of egg and high yielding MDCK cell-derived live attenuated influenza virus for commercial production of trivalent influenza vaccine: In vitro cell susceptibility and influenza virus replication kinetics in permissive and semi-permissive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term culture of human lung adenocarcinoma A549 cells enhances the replication of human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic Analysis of Influenza A Virus A/WSN/1933 (H1N1) Infected A549 Cells during First Cycle of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral Plaque Assay [protocols.io]

- 10. Influenza virus plaque assay [protocols.io]

- 11. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]

- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. youtube.com [youtube.com]

- 14. urmc.rochester.edu [urmc.rochester.edu]

- 15. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 17. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. openagrar.de [openagrar.de]

- 22. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols: Influenza Virus Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is the definitive method for quantifying infectious influenza virus particles and evaluating the efficacy of antiviral compounds. This technique relies on the ability of infectious virions to form discrete areas of cell death, or plaques, in a confluent monolayer of susceptible cells. The number of plaques is directly proportional to the concentration of infectious virus in the sample. When assessing antiviral agents, a reduction in the number or size of plaques in the presence of the compound indicates its inhibitory activity. This document provides a detailed methodology for performing a plaque reduction assay for influenza virus, with specific considerations for data presentation and experimental workflows. While the following protocol is broadly applicable to influenza A viruses, it is presented with "Influenza virus-IN-3" as the target, assuming it is a representative influenza A strain.

Core Principles

An infectious influenza virus particle infects a single cell within a confluent monolayer.[1][2] The virus then replicates and lyses the host cell, releasing progeny virions that infect and destroy neighboring cells.[2] This localized cycle of replication and cell death results in the formation of a "plaque."[2][3] To ensure that progeny viruses only infect adjacent cells, a semi-solid overlay is applied after the initial infection period, restricting viral spread through the liquid medium.[2][4] The number of plaques, expressed as plaque-forming units per milliliter (PFU/mL), is a measure of the infectious virus titer.[1][3]

For antiviral testing, a known concentration of the virus is incubated with serial dilutions of a test compound before being added to the cell monolayer. The reduction in the number of plaques compared to a no-drug control is used to determine the compound's inhibitory concentration (e.g., IC50).[5]

Key Experimental Parameters

Successful and reproducible plaque assays depend on the careful optimization of several parameters. The following table summarizes critical variables and their typical ranges for influenza virus plaque assays.

| Parameter | Typical Value/Range | Notes |

| Cell Line | Madin-Darby Canine Kidney (MDCK) cells | The most common and susceptible cell line for influenza virus propagation.[1][3] |

| Cell Seeding Density | 3 x 10^5 to 1.2 x 10^6 cells/well (for 6- or 12-well plates) | Aim for 95-100% confluency on the day of infection.[1][6][7] |

| Virus Diluent | Serum-free MEM or DMEM, 0.3% BSA, 1 µg/mL TPCK-Trypsin | TPCK-Trypsin is crucial for the cleavage of the influenza hemagglutinin protein, which is necessary for viral entry into host cells.[8] |

| Infection Volume | 100 - 500 µL per well (for 12-well plates) | A small volume is used to facilitate virus adsorption to the cell monolayer.[6][8][9] |

| Incubation Time (Adsorption) | 45 - 60 minutes | The plate should be gently rocked every 15 minutes to ensure even distribution of the virus and prevent the cell monolayer from drying out.[6][8][9][10] |

| Overlay Medium | Agarose, Avicel (microcrystalline cellulose), or SeaPlaque Agarose | Avicel is a common alternative to agarose and avoids potential issues with overheating the cell monolayer.[1] |

| Incubation Time (Plaque Formation) | 2 - 3 days | The incubation time depends on the specific virus strain and may require optimization.[8][9] |

| Fixation Solution | 4% Formalin or 70% Ethanol | Formalin is effective for fixing the cells and inactivating the virus.[8][10][11] |

| Staining Solution | 0.1% - 0.3% Crystal Violet in 20% Ethanol | Stains the viable cells, leaving the plaques as clear, unstained areas.[8] |

Experimental Protocol: Plaque Reduction Assay

This protocol details the steps for determining the antiviral activity of a compound against "this compound" using a plaque reduction assay.

Day 1: Cell Seeding

-

Culture and expand MDCK cells in complete medium (e.g., DMEM with 10% FBS).

-

Trypsinize the cells and perform a cell count.[1]

-

Seed a 12-well plate with 3 x 10^5 MDCK cells per well in 1 mL of complete medium.[1]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to form a confluent monolayer.[1][6]

Day 2: Infection and Overlay

-

Prepare Virus-Compound Mixture:

-

Perform serial dilutions of the test compound in serum-free medium containing 1 µg/mL TPCK-Trypsin.

-

Dilute the "this compound" stock to a concentration that will yield 50-100 plaques per well.

-

Mix equal volumes of the diluted virus and each compound dilution.

-

Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

-

Infect Cells:

-

Apply Overlay:

-

While the cells are incubating, prepare the overlay medium. For a 1.2% Avicel overlay, mix equal parts of 2.4% Avicel solution and 2x DMEM containing 2 µg/mL TPCK-Trypsin.[8]

-

Aspirate the inoculum from the wells.

-

Gently add 1 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature for 10-15 minutes.[6][9]

-

-

Incubate the plate for 2-3 days at 37°C in a 5% CO2 incubator.[8]

Day 4/5: Fixation and Staining

-

Aspirate the overlay medium from the wells.[8]

-

Wash the cells once with PBS.[8]

-

Fix the cells by adding 1 mL of 4% formalin to each well and incubating for 30 minutes at room temperature.[11]

-

Remove the formalin and gently wash the wells with water.

-

Stain the cells by adding 0.5 mL of 0.3% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[8]

-

Remove the crystal violet solution and gently wash the wells with water until the plaques are clearly visible.

-

Allow the plate to air dry.

Data Presentation and Analysis

Plaque Counting and Titer Calculation

-

Count the number of plaques in each well. Wells with 5-100 plaques are considered countable.[4]

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

-

Percentage Reduction = [1 - (Number of plaques with compound / Number of plaques in virus control)] x 100

-

Data Summary Table

| Compound Concentration | Mean Plaque Count (± SD) | Percentage Plaque Reduction |

| Virus Control (0 µM) | 85 (± 7) | 0% |

| 0.1 µM | 72 (± 5) | 15.3% |

| 1 µM | 43 (± 4) | 49.4% |

| 10 µM | 15 (± 3) | 82.4% |

| 100 µM | 2 (± 1) | 97.6% |

| Cell Control | 0 | 100% |

IC50 Determination

The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This can be calculated by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for the influenza virus plaque reduction assay.

Logical Relationship of Plaque Formation

Caption: The process of influenza virus plaque formation.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Viral Plaque Assay [protocols.io]

- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of Influenza Virus Inhibitor IN-3 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Influenza A viruses (IAVs) are a major cause of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2][3] The development of novel antiviral therapeutics is crucial to combat emerging drug-resistant strains and to provide effective treatment options.[4] This document provides a detailed experimental framework for the in vivo evaluation of "Influenza virus-IN-3," a hypothetical antiviral compound, using established mouse models of influenza infection.[5][6][7] The protocols and methodologies described herein are based on standard practices in the field and are intended to guide researchers in assessing the efficacy and mechanism of action of new influenza inhibitors.

Data Presentation: Efficacy of IN-3 in a Mouse Model of Influenza A Virus Infection